1-(2-Desoxi-b-D-ribofuranosil)-5-nitroindol

Descripción general

Descripción

5-Nitroindolil-2′-desoxirribósido (5-NIdR) es un nucleósido artificial que ha captado una atención significativa en la investigación científica debido a sus propiedades únicas y aplicaciones terapéuticas potenciales. Este compuesto destaca por su capacidad de inhibir la replicación de lesiones de ADN, lo que lo convierte en una herramienta valiosa en la investigación y el tratamiento del cáncer .

Aplicaciones Científicas De Investigación

5-Nitroindolil-2′-desoxirribósido tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción de 5-Nitroindolil-2′-desoxirribósido implica su conversión al correspondiente trifosfato de nucleósido, que luego inhibe la replicación del ADN dañado. Esta inhibición se logra uniéndose a sitios específicos en las ADN polimerasas, evitando la replicación de las lesiones causadas por agentes como la temozolomida. Esto resulta en un aumento de la apoptosis de las células cancerosas y una mayor eficacia terapéutica .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 5-Nitroindolil-2′-desoxirribósido implica la modificación química de derivados del indol. El proceso suele incluir la nitración del anillo del indol seguida de la glicosilación para unir el azúcar desoxirribosa. Las condiciones de reacción a menudo requieren el uso de ácidos o bases fuertes y temperaturas controladas para asegurar que se obtenga el producto deseado .

Métodos de Producción Industrial

Si bien los métodos específicos de producción industrial para 5-Nitroindolil-2′-desoxirribósido no están ampliamente documentados, el enfoque general implicaría ampliar el proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para lotes más grandes, asegurando la pureza mediante cristalización o cromatografía, e implementando medidas de seguridad para manejar los intermediarios reactivos .

Análisis De Reacciones Químicas

Tipos de Reacciones

5-Nitroindolil-2′-desoxirribósido experimenta diversas reacciones químicas, que incluyen:

Oxidación: El grupo nitro puede reducirse a un grupo amino en condiciones específicas.

Sustitución: El anillo del indol puede participar en reacciones de sustitución electrófila.

Glicosilación: La unión del azúcar desoxirribosa es un paso clave en su síntesis

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen ácido nítrico para la nitración, donantes de glicósidos para la glicosilación y agentes reductores como el hidrógeno o los catalizadores de paladio para las reacciones de reducción. Las condiciones a menudo implican temperaturas y pH controlados para garantizar las transformaciones deseadas .

Productos Principales

Los productos principales formados a partir de estas reacciones incluyen varios derivados de 5-Nitroindolil-2′-desoxirribósido, dependiendo de las modificaciones específicas realizadas en el anillo del indol o la porción de azúcar .

Comparación Con Compuestos Similares

Compuestos Similares

5-Nitroindazol: Otro compuesto nitro con actividad biológica similar pero diferentes propiedades estructurales.

5-Nitroimidazol: Conocido por sus propiedades antimicrobianas y utilizado en diversas aplicaciones terapéuticas.

Unicidad

5-Nitroindolil-2′-desoxirribósido es único debido a su capacidad específica para inhibir la síntesis de ADN de translesión y sus efectos sinérgicos con la temozolomida en el tratamiento del cáncer. A diferencia de otros compuestos nitro, ha mostrado resultados prometedores en estudios preclínicos para el tratamiento de tumores cerebrales agresivos y leucemia .

Propiedades

IUPAC Name |

(2R,3S,5R)-2-(hydroxymethyl)-5-(5-nitroindol-1-yl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O5/c16-7-12-11(17)6-13(20-12)14-4-3-8-5-9(15(18)19)1-2-10(8)14/h1-5,11-13,16-17H,6-7H2/t11-,12+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPRBLIUAVWXNM-YNEHKIRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC3=C2C=CC(=C3)[N+](=O)[O-])CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC3=C2C=CC(=C3)[N+](=O)[O-])CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

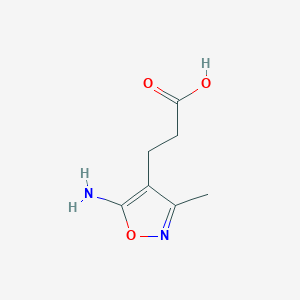

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

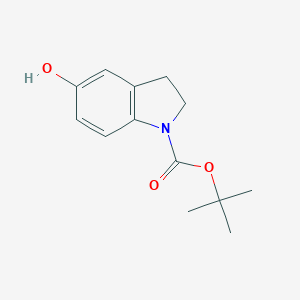

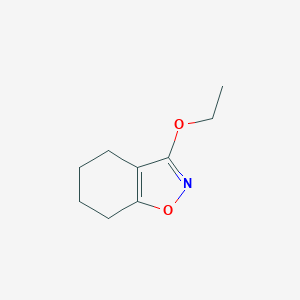

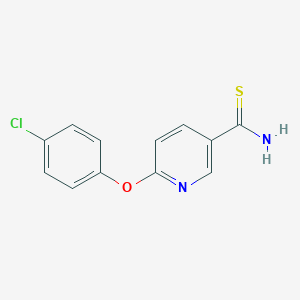

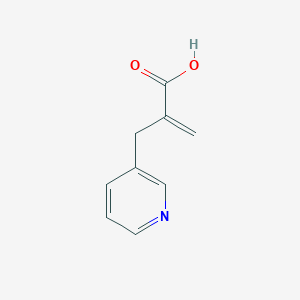

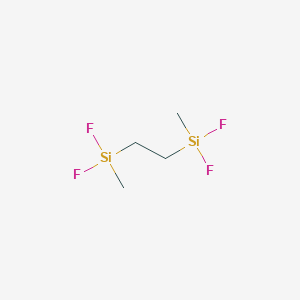

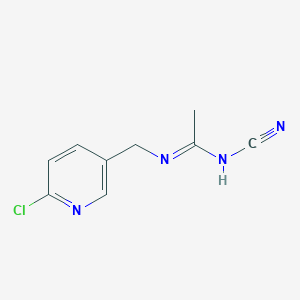

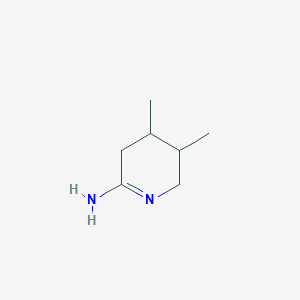

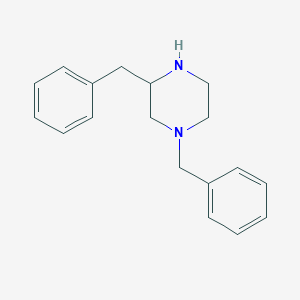

Feasible Synthetic Routes

Q1: How does 5-Nitroindolyl-2′-deoxyriboside (5-NIdR) interact with its target and what are the downstream effects?

A: 5-NIdR itself does not directly interact with a specific biological target. Instead, it acts as a prodrug, meaning it is metabolized within the body to its active form, 5-nitroindolyl-2′-deoxyriboside triphosphate (5-NITP) []. 5-NITP acts as a potent inhibitor of human DNA polymerases, particularly those involved in translesion DNA synthesis (TLS) []. These TLS polymerases are responsible for replicating past DNA damage, which can be induced by chemotherapeutic agents like temozolomide []. By inhibiting TLS, 5-NIdR prevents the repair of damaged DNA, leading to increased DNA damage accumulation, cell cycle arrest at the S-phase, and ultimately, apoptosis (programmed cell death) in cancer cells [, ].

Q2: What is the mechanism behind the synergistic effect observed when 5-NIdR is combined with temozolomide in treating brain cancer?

A: Temozolomide is an alkylating agent that induces DNA damage, primarily in the form of O6-methylguanine lesions []. While this damage can be cytotoxic, tumor cells often possess mechanisms to repair these lesions, contributing to temozolomide resistance. 5-NIdR, through its active form 5-NITP, inhibits the DNA polymerases involved in bypassing these temozolomide-induced lesions during DNA replication []. This inhibition prevents the repair of damaged DNA, leading to a significant increase in DNA damage accumulation within the tumor cells []. This accumulation triggers apoptosis and enhances the cytotoxic effects of temozolomide, resulting in tumor regression as observed in preclinical models [, ].

Q3: Has 5-NIdR shown any pre-clinical efficacy in vivo?

A: Yes, studies using a murine xenograft model of glioblastoma showed that while temozolomide alone only delayed tumor growth, co-administration with 5-NIdR caused complete tumor regression []. Additionally, preliminary studies in xenograft mice models indicate that 5-NIdR, when combined with temozolomide, significantly reduces tumor size compared to either agent alone, without causing overt signs of toxicity [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2R,4S,6S)-2-methyl-6-propan-2-yl-3-oxatricyclo[4.1.0.02,4]heptane](/img/structure/B70828.png)